molecular formula C26H22O4S B12652060 Bis(4-benzyloxyphenyl) sulphone CAS No. 71338-01-7

Bis(4-benzyloxyphenyl) sulphone

Cat. No.: B12652060
CAS No.: 71338-01-7
M. Wt: 430.5 g/mol
InChI Key: LLHLLWGYOABZJN-UHFFFAOYSA-N
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Description

Bis(4-benzyloxyphenyl) sulphone: is an organic compound with the molecular formula C26H22O4S . It is known for its unique chemical structure, which includes two benzyloxyphenyl groups attached to a sulfone group. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-benzyloxyphenyl) sulphone typically involves the reaction of 4-benzyloxyphenol with sulfuryl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(4-benzyloxyphenyl) sulphone can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form thiols and sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

    Substitution: Various nucleophiles such as amines and thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Bis(4-benzyloxyphenyl) sulphone is used as a building block in organic synthesis. It is employed in the preparation of polymers and other complex organic molecules.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its stable structure makes it an ideal candidate for various biochemical assays.

Medicine: this compound has potential applications in drug development. It is investigated for its ability to interact with biological targets and its potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of high-performance materials. It is incorporated into polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of Bis(4-benzyloxyphenyl) sulphone involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups provide sites for binding, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

    Bis(4-hydroxyphenyl) sulfone: Known for its use in polymer production and as a precursor for other chemical compounds.

    Bis(4-chlorophenyl) sulfone: Used in the synthesis of rigid and temperature-resistant polymers.

    Bis(phenylsulfonyl)methane: Employed as a synthetic linchpin in various organic reactions.

Uniqueness: Bis(4-benzyloxyphenyl) sulphone stands out due to its benzyloxy groups, which provide additional sites for chemical modification. This makes it more versatile in synthetic applications compared to its counterparts.

Properties

CAS No.

71338-01-7

Molecular Formula

C26H22O4S

Molecular Weight

430.5 g/mol

IUPAC Name

1-phenylmethoxy-4-(4-phenylmethoxyphenyl)sulfonylbenzene

InChI

InChI=1S/C26H22O4S/c27-31(28,25-15-11-23(12-16-25)29-19-21-7-3-1-4-8-21)26-17-13-24(14-18-26)30-20-22-9-5-2-6-10-22/h1-18H,19-20H2

InChI Key

LLHLLWGYOABZJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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